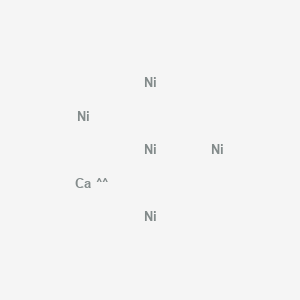![molecular formula C10H16O2 B14726513 6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one CAS No. 5732-81-0](/img/structure/B14726513.png)
6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one is a heterocyclic organic compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a cyclopentane ring fused to a furan ring, with three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one can be achieved through several methods. One common approach involves the Baeyer-Villiger oxidation of a racemic [2+2] cycloadduct derived from dichloroketene and dimethylfulvene. This reaction produces 3,3-dichloro-6-(1-methylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, which can then be opened with (+)-α-methylbenzylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
- 6-(1-Methylethylidene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one
Uniqueness
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific arrangement of methyl groups and the fusion of the cyclopentane and furan rings. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Properties
CAS No. |
5732-81-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6,6,6a-trimethyl-3,3a,4,5-tetrahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-4-7-6-8(11)12-10(7,9)3/h7H,4-6H2,1-3H3 |
InChI Key |
RZQMMUGEFLGWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1(OC(=O)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
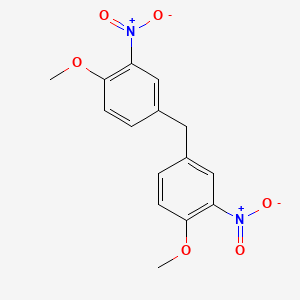
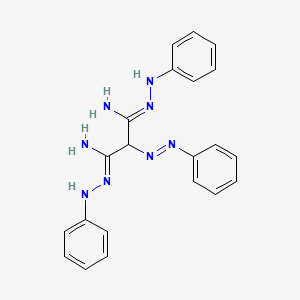
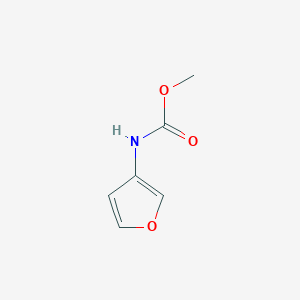

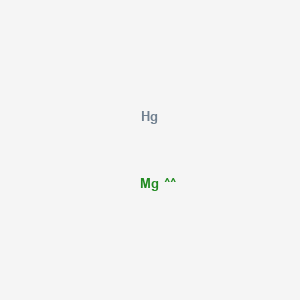
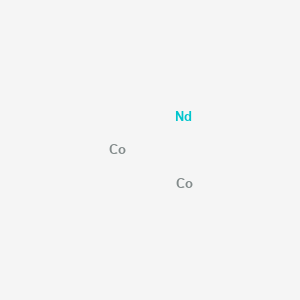

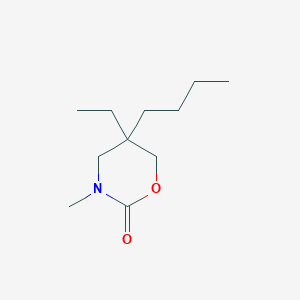
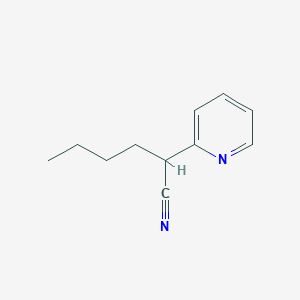
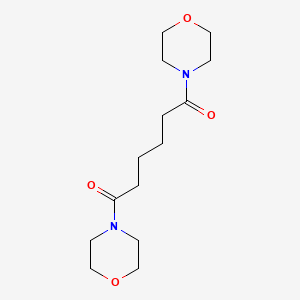
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
